

# 1,12-Dibromododecane-d24: A Deuterated Intermediate for Advanced Chemical Synthesis

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## Compound of Interest

Compound Name: 1,12-Dibromododecane-d24

Cat. No.: B15554687

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**1,12-Dibromododecane-d24** is the deuterated analogue of 1,12-dibromododecane, a versatile bifunctional alkyl halide used in a variety of chemical syntheses. The substitution of hydrogen with deuterium atoms along the twelve-carbon chain imparts unique properties to the molecule, primarily through the kinetic isotope effect (KIE). This technical guide provides a comprehensive overview of **1,12-dibromododecane-d24**, including its synthesis, physicochemical properties, and its potential applications as a chemical intermediate, with a particular focus on its utility in drug development and materials science. Detailed experimental protocols and graphical representations of synthetic pathways and conceptual workflows are provided to facilitate its practical application in the laboratory.

## Introduction

Deuterium-labeled compounds have garnered significant interest in medicinal chemistry and materials science. The replacement of protium ( $^1\text{H}$ ) with deuterium ( $^2\text{H}$ ) can significantly alter the physicochemical properties of a molecule without changing its fundamental chemical structure. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of reactions that involve the cleavage of this bond.<sup>[1]</sup> This phenomenon, known as the kinetic isotope effect (KIE), can be strategically employed to enhance the metabolic stability and pharmacokinetic profile of drug candidates.<sup>[2][3][4][5][6]</sup>

1,12-Dibromododecane, a linear  $\alpha,\omega$ -dibromoalkane, serves as a valuable bifunctional building block for the synthesis of polymers, macrocycles, and as a linker in various chemical constructs.[7][8] Its deuterated counterpart, **1,12-dibromododecane-d24**, offers the added advantage of isotopic labeling and enhanced stability, making it a promising intermediate for the synthesis of novel deuterated pharmaceuticals and advanced materials.

## Physicochemical Properties

The physical and chemical properties of **1,12-dibromododecane-d24** are expected to be very similar to its non-deuterated analogue, with slight differences in molecular weight and density.

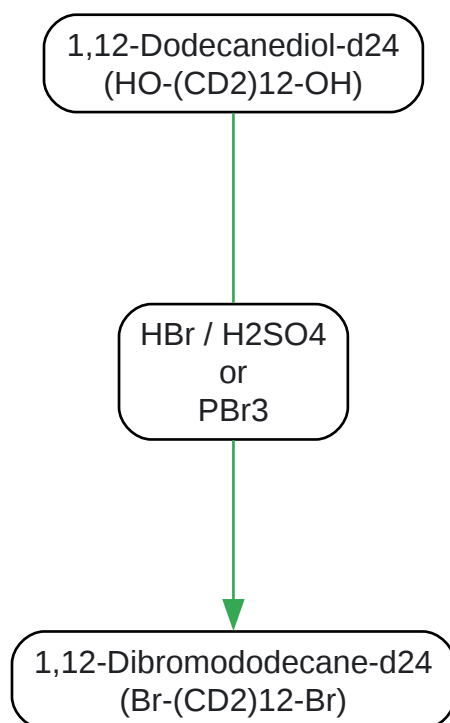
Property	Value (1,12-Dibromododecane)	Value (1,12-Dibromododecane-d24) (Predicted)	Reference
Molecular Formula	C <sub>12</sub> H <sub>24</sub> Br <sub>2</sub>	C <sub>12</sub> D <sub>24</sub> Br <sub>2</sub>	[9]
Molecular Weight	328.13 g/mol	352.28 g/mol	[9]
Appearance	Off-white to pale brown crystalline solid	Off-white to pale brown crystalline solid	[10]
Melting Point	38-42 °C	Similar to non-deuterated	[10][11]
Boiling Point	215 °C at 15 mmHg	Similar to non-deuterated	[11]
Solubility	Soluble in hot methanol and other organic solvents like ethanol and ether; insoluble in water.	Soluble in hot methanol and other organic solvents; insoluble in water.	[12][13]

## Synthesis of 1,12-Dibromododecane-d24

The synthesis of **1,12-dibromododecane-d24** can be achieved through the bromination of its corresponding deuterated diol, 1,12-dodecanediol-d24. This precursor is commercially

available, simplifying the synthetic route. The reaction proceeds via a nucleophilic substitution mechanism.

## Synthetic Pathway



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Caption: Synthetic route to **1,12-Dibromododecane-d24**.

## Experimental Protocol: Bromination of 1,12-Dodecanediol-d24

This protocol is adapted from the synthesis of the non-deuterated analogue.

Materials:

- 1,12-Dodecanediol-d24
- Hydrobromic acid (48% aqueous solution)
- Concentrated sulfuric acid

- n-Hexane
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,12-dodecanediol-d<sub>24</sub> (1 equivalent).
- Add hydrobromic acid (48%, excess, e.g., 5 equivalents).
- Slowly add concentrated sulfuric acid dropwise with cooling (ice bath) and stirring.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and add water and n-hexane.
- Separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to yield pure **1,12-dibromododecane-d24**.

Yield and Purity Data (Hypothetical):

Parameter	Value
Theoretical Yield	Calculated based on starting material
Actual Yield	Typically >80% for the non-deuterated analogue
Purity (by GC-MS)	>98%
Deuterium Incorporation	>98%

## Applications as a Chemical Intermediate

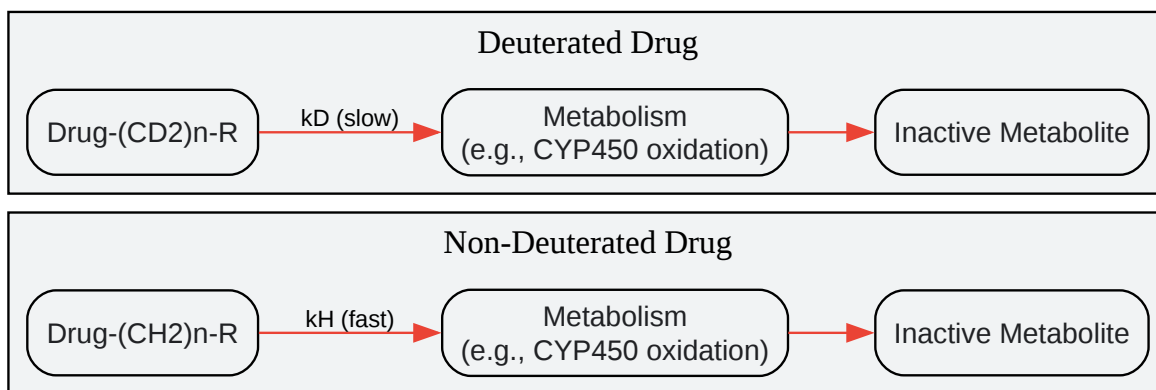
The bifunctional nature of **1,12-dibromododecane-d24** makes it a valuable intermediate for introducing a deuterated twelve-carbon linker into various molecular scaffolds.

## Drug Development: Enhancing Metabolic Stability

The primary application of **1,12-dibromododecane-d24** in drug development is to leverage the kinetic isotope effect to improve the pharmacokinetic properties of a drug molecule.

Concept:

Metabolic degradation of drugs often occurs at specific sites susceptible to enzymatic oxidation, frequently involving C-H bond cleavage. By replacing these hydrogens with deuterium, the rate of metabolism at that site can be significantly reduced.<sup>[1]</sup>

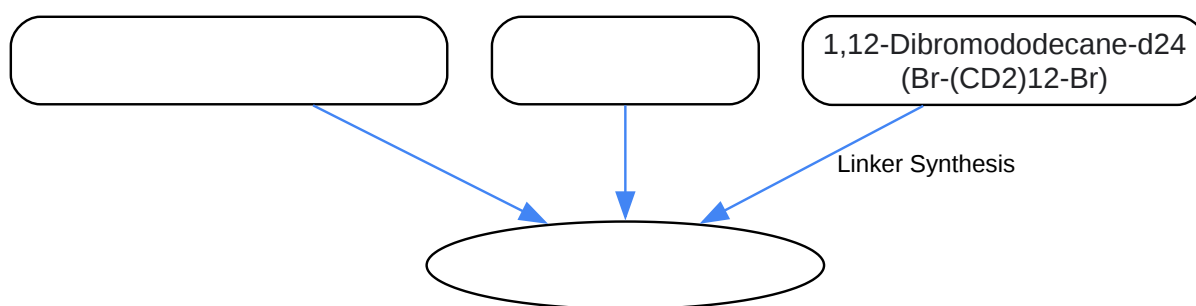


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Caption: The Kinetic Isotope Effect in Drug Metabolism.

Application as a Linker:

**1,12-Dibromododecane-d<sub>24</sub>** can be used as a deuterated linker in various drug modalities, such as PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs). In these applications, the linker's stability is crucial for the overall efficacy and safety of the therapeutic. A deuterated linker can resist metabolic breakdown, ensuring the bifunctional molecule remains intact and active for a longer duration.



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Caption: Workflow for synthesizing a deuterated PROTAC.

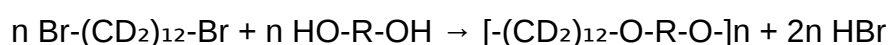
## Materials Science: Synthesis of Deuterated Polymers

Deuterated polymers are valuable materials for various applications, including neutron scattering studies to probe polymer dynamics and morphology. **1,12-Dibromododecane-d24** can serve as a deuterated monomer in condensation polymerization reactions to produce deuterated polyesters, polyethers, or other polymers.

#### Example Reaction: Polyether Synthesis

A Williamson ether synthesis using **1,12-dibromododecane-d24** and a diol can yield a deuterated polyether.

#### Reaction Scheme:



This reaction would typically be carried out in the presence of a base to deprotonate the diol.

## Conclusion

**1,12-Dibromododecane-d24** is a valuable chemical intermediate with significant potential in drug discovery and materials science. Its fully deuterated alkyl chain offers a tool to enhance the metabolic stability of drug candidates and to synthesize deuterated polymers for advanced analytical studies. The straightforward synthesis from commercially available deuterated precursors makes it an accessible building block for researchers and scientists. As the field of deuterated pharmaceuticals continues to grow, the demand for such specialized intermediates is expected to increase, paving the way for novel and improved therapeutic agents and materials.

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